3-Dehydro-6-deoxoteasterone
CAS No.: 164034-48-4
Cat. No.: VC14470120
Molecular Formula: C28H48O3
Molecular Weight: 432.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164034-48-4 |
|---|---|
| Molecular Formula | C28H48O3 |
| Molecular Weight | 432.7 g/mol |
| IUPAC Name | (5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C28H48O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-19,21-26,30-31H,7-15H2,1-6H3/t17-,18-,19-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1 |
| Standard InChI Key | URNVSZVQLKHKDE-WAFXAADMSA-N |
| Isomeric SMILES | C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |
| Canonical SMILES | CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
3-Dehydro-6-deoxoteasterone (CAS: 164034-48-4) is a C28 steroid derivative with the molecular formula and a molecular weight of 432.7 g/mol . Its structure features a tetracyclic steroidal nucleus with hydroxyl groups at positions C-2 and C-3 and a ketone group at C-6, distinguishing it from related brassinosteroids like teasterone and typhasterol . The compound’s solubility profile indicates poor aqueous solubility but moderate solubility in organic solvents such as methanol and chloroform, which aligns with its role as a membrane-associated signaling molecule .
Table 1: Key Physicochemical Properties of 3-Dehydro-6-Deoxoteasterone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 432.7 g/mol | |
| CAS Registry Number | 164034-48-4 | |
| Solubility in Water | Practically insoluble | |
| pKa | ~4.5 (weakly acidic) |
Biosynthetic Pathways and Metabolic Role
The Late C-6 Oxidation Pathway
3-Dehydro-6-deoxoteasterone is a key intermediate in the late C-6 oxidation pathway of brassinolide biosynthesis, which operates alongside the early C-6 oxidation pathway in plants such as Catharanthus roseus and Arabidopsis thaliana . This pathway involves sequential hydroxylation and oxidation steps:
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6-Deoxoteasterone → 3-Dehydro-6-Deoxoteasterone: Catalyzed by a 3β-hydroxysteroid dehydrogenase, this step introduces a ketone group at C-3 .
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3-Dehydro-6-Deoxoteasterone → 6-Deoxotyphasterol: A reductase mediates the reduction of the C-23 ketone to a hydroxyl group .
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Subsequent steps yield brassinolide via 6-deoxocastasterone and castasterone .
Table 2: Key Enzymes in the Late C-6 Oxidation Pathway
Cross-Talk with Early C-6 Oxidation
In the early C-6 oxidation pathway, C-6 hydroxylation occurs before C-3 oxidation, producing intermediates like teasterone and typhasterol. The coexistence of both pathways in plants suggests regulatory flexibility, allowing optimization of brassinolide synthesis under varying environmental conditions . For example, C. roseus cultured cells prioritize the late pathway, with 6-deoxotyphasterol concentrations 15-fold higher than 6-deoxoteasterone .
Ecological and Agricultural Implications
Biotechnological Applications
Genetic manipulation of brassinosteroid biosynthesis, including 3-dehydro-6-deoxoteasterone-related enzymes, offers avenues for crop improvement. Overexpression of C-23 reductase in tomato has been shown to enhance drought tolerance by modulating stomatal closure via brassinolide signaling . Conversely, silencing 3β-hydroxysteroid dehydrogenase in Arabidopsis results in dwarf phenotypes, highlighting this enzyme’s importance in growth regulation .
Research Gaps and Future Directions
Despite advances, several questions remain:
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Regulatory Mechanisms: How do plants balance early and late C-6 oxidation pathways? Transcriptional profiling of brassinosteroid-deficient mutants could elucidate regulatory nodes .
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Ecological Interactions: Does 3-dehydro-6-deoxoteasterone influence plant-microbe symbioses or herbivore resistance?
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Human Health: Could dietary intake of brassinosteroid-rich foods modulate human hormone pathways?
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